molecular formula C12H14O3 B075524 Ethyl 4-acetylphenylacetate CAS No. 1528-42-3

Ethyl 4-acetylphenylacetate

Cat. No. B075524
CAS RN: 1528-42-3
M. Wt: 206.24 g/mol
InChI Key: UYKWAZSTKGYKOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related ethyl esters involves multi-step chemical reactions where key functional groups are introduced or modified. For instance, ethyl (S)-α-hydroxy-α-cyclopentylphenylacetate is synthesized from ethyl phenylglyoxylate and cyclopentanone through asymmetric condensation followed by reduction, showing the complexity and preciseness in synthesizing specific ester compounds (Xiang Jiming, 2011). Moreover, novel synthesis methods for esters have been developed to achieve high enantiomeric purity, as demonstrated by the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, highlighting the importance of stereochemistry in synthesis processes (P. Herold et al., 2000).

Molecular Structure Analysis

The molecular structure of ethyl esters can be elucidated using techniques such as NMR, FT-IR, and X-ray diffraction. These methods provide insights into the arrangement of atoms and the stereochemistry of the compound. For example, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate was determined, showing how molecular stacking and hydrogen bonding contribute to its structural stability (L. Baolin et al., 2007).

Chemical Reactions and Properties

Ethyl esters undergo various chemical reactions, including hydrolysis, esterification, and condensation, demonstrating their reactivity and versatility in synthetic chemistry. The enzyme-catalyzed synthesis of ethyl acetate from ethanol showcases the biological relevance and industrial potential of these reactions (Aleksander J. Kruis et al., 2017).

Physical Properties Analysis

The physical properties of ethyl esters, such as boiling point, melting point, and solubility, are crucial for their application in different domains. These properties are determined by the molecular structure and the functional groups present in the compound. For instance, the molecular structure and confirmation of ethyl acetate have been studied to understand its physical behavior and application potential (M. Sugino et al., 1991).

Chemical Properties Analysis

The chemical properties of ethyl esters, including reactivity, stability, and interaction with other compounds, are influenced by their ester functional group. Studies on the acetylation and formylation of alcohols exemplify the chemical versatility of esters and their derivatives in organic synthesis (H. Hagiwara et al., 1998).

Scientific Research Applications

  • Synthesis and Chemical Reactions:

    • Ethyl 4-acetylphenylacetate has been studied in the context of acetylation and formylation reactions, highlighting its role in organic synthesis processes (Hagiwara et al., 1998).
    • It is used in Suzuki coupling reactions, an important method in creating biaryl compounds, which have applications in pharmaceutical research (Costa et al., 2012).
  • Drug Development and Pharmaceutical Applications:

    • Ethyl 4-acetylphenylacetate serves as a precursor in various drug syntheses, including those for nonsteroidal anti-inflammatory drugs and ACE inhibitors (Herold et al., 2000).
    • It has been used in the development of novel enzymatic routes for the production of pharmaceutical intermediates, showcasing its versatility in drug synthesis (Kasture et al., 2005).
  • Biological Activities:

    • Certain derivatives of Ethyl 4-acetylphenylacetate demonstrate significant biological activities, such as anti-inflammatory effects, which are important in the development of new therapeutic agents (Ngan et al., 2017).
  • Sustainable Production and Environmental Applications:

    • Studies have explored microbial production methods for Ethyl 4-acetylphenylacetate, focusing on sustainable and environmentally friendly approaches (Zhang et al., 2020).
    • It has potential applications in green chemistry and the development of eco-friendly solvents.
  • Analytical Chemistry and Material Science:

    • Ethyl 4-acetylphenylacetate is involved in the development of novel analytical methods and material characterization techniques (Amalanathan et al., 2015).
    • It is used in studies exploring new materials and compounds with unique properties and applications.

Safety And Hazards

The safety information for Ethyl 4-acetylphenylacetate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(4-acetylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)8-10-4-6-11(7-5-10)9(2)13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKWAZSTKGYKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934602
Record name Ethyl (4-acetylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-acetylphenylacetate

CAS RN

1528-42-3
Record name Benzeneacetic acid, 4-acetyl-, ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=1528-42-3
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Record name Ethyl 4-acetylphenylacetate
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Record name Ethyl (4-acetylphenyl)acetate
Source EPA DSSTox
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Record name Ethyl 4-acetylphenylacetate
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-phenylacetate (A-1) (50.9 g, 305 mmol) in CS2 (220 mL) was added AlCl3 (93.6 g, 702 mmol) at 0˜10° C. over 10 min. After addition, acetyl chloride (30.5 mL, 427 mmol) was added at 0˜10° C. over 10 min. After addition, the reaction mixture was slowly heated to reflux overnight, then poured into ice-cooled 5N HCl solution (600 mL), extracted with EA (200 mL×3). The combined organic phase was washed with water (200 mL), sat. NaHCO3 (200 mL) and brine (200 mL), dried over Na2SO4, concentrated to afford a brown oil. Recrystallized with PE/acetone (150 mL/20 mL) in refrigerator to afford A-2 as a yellow crystal solid (13.8 g, 19%).
Quantity
50.9 g
Type
reactant
Reaction Step One
Name
Quantity
93.6 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Yield
19%

Synthesis routes and methods II

Procedure details

Ethyl bromoacetate (1.70 g, 10.2 mmol), tris-(1-naphthylene)phosphine (379 mg, 0.93 mmol) and tribasic potassium phosphate (10.8 g, 51 mmol) were placed in a flask. The flask was evacuated and back-filled with argon. A solution of 4-acetylphenylboronic acid (2.0 g, 12.2 mmol) in anhyd THF (40 mL) was added to the flask. The reaction was stirred at rt for 16 h. The reaction was diluted with EtOAc, washed with water and brine, dried over MgSO4, filtered and evaporated to dryness. The residue was pre-adsorbed on to SiO2 and the product isolated via SiO2 chromatography to yield 616 mg (29%) of ethyl 4-acetyl-phenylacetate. MS 207.1 (M+H)+.
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
tris-(1-naphthylene)phosphine
Quantity
379 mg
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl 4-acetylphenylacetate was prepared by the general experimental method from 4-acetylphenylboronic acid (164 mg, 1.00 mmol). After workup by column chromatography (hexane/ethyl acetate, 5:1), ethyl 4-acetylphenylacetate is obtained as a colourless solid in a yield of 60% of theory. 1H NMR (400 MHz, CDCl3): δ=7.90 (d, J=8.2 Hz, 2H), 7.37 (d, J=8.5 Hz, 2H), 4.11-4.17 (m, 2H), 3.66 (s, 2H), 2.58 (s, 3H), 1.20-1.27 (m, 3H) ppm; 13C NMR (151 MHz, CDCl3): δ=197.7, 170.8, 139.5, 136.0, 129.6, 128.6, 61.1, 41.3, 26.6, 14.2 ppm; MS (70 eV), m/z (%): 192 (100), 164 (16), 134 (14), 105 (19), 89 (11); IR (KBr): ν=2981 (w), 1735 (s), 1682 (m), 1274 (m), 1178 (m) cm−1; elemental analysis: (theor): C=69.89, H=6.84, (exp): C=69.95, H=6.99. Melting point: 55-56° C.
Quantity
164 mg
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
QH Chen, PNP Rao, EE Knaus - Bioorganic & medicinal chemistry, 2006 - Elsevier
… Subsequent reduction and hydrolysis of ethyl 4-acetylphenylacetate (6) afforded the 4-(1-hydroxyl)ethylphenylacetic acid (8) (Scheme 1). The phenylacetic acid analogue (11) was …
Number of citations: 58 www.sciencedirect.com
U Wichai - 2003 - search.proquest.com
The investigation of PNA• DNA complexes containing novel aromatic residues was performed. The first part of this work involved the stereoselective syntheses of aryl-C-nucleosides …
Number of citations: 1 search.proquest.com

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